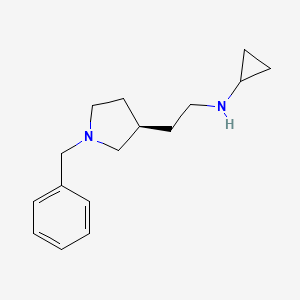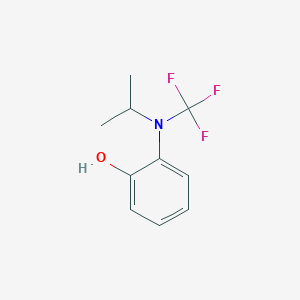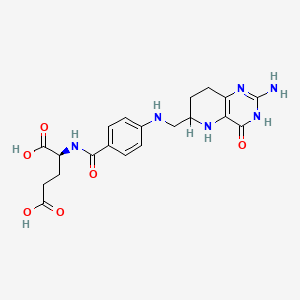![molecular formula C10H17ClO2 B13958091 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one CAS No. 77554-96-2](/img/structure/B13958091.png)
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is a chemical compound with a unique structure that includes a chloro group, an oxane ring, and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one typically involves the reaction of 2-(propan-2-yl)oxan-4-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroethanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, methanol or ethanol as solvents, and room temperature conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one involves its reactivity with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxane ring and ethanone group may also interact with specific receptors or enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Similar structure with a naphthalene ring instead of an oxane ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a tolyl group instead of an oxane ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a tetrahydroquinoline ring.
Uniqueness
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is unique due to its oxane ring, which imparts specific chemical and physical properties
特性
CAS番号 |
77554-96-2 |
|---|---|
分子式 |
C10H17ClO2 |
分子量 |
204.69 g/mol |
IUPAC名 |
2-chloro-1-(2-propan-2-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-7(2)10-5-8(3-4-13-10)9(12)6-11/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
TVMWOCNGKQIPFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(CCO1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


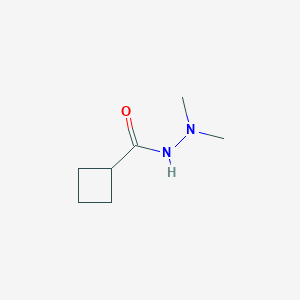
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
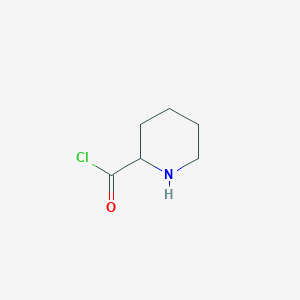
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)

![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
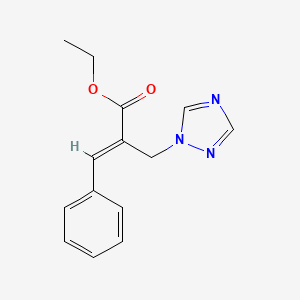
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
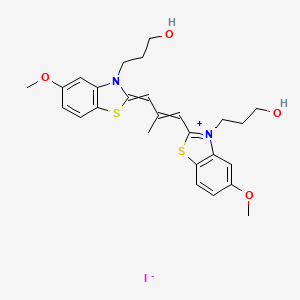
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
